molecular formula C7H13Cl2N3 B3255209 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride CAS No. 2514950-92-4

1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

Cat. No.: B3255209
CAS No.: 2514950-92-4
M. Wt: 210.10
InChI Key: PUPSXLNMDRUXFB-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is a chemical compound that features a unique structure combining an azetidine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride typically involves the reaction of azetidine with imidazole under specific conditions. The process may include:

    Formation of Azetidine Intermediate: Azetidine can be synthesized through the cyclization of appropriate precursors.

    Coupling Reaction: The azetidine intermediate is then reacted with imidazole in the presence of a suitable catalyst and solvent to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(Azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride
  • 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride

Comparison: 1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is unique due to its specific combination of azetidine and imidazole rings. Compared to similar compounds with triazole rings, it may exhibit different chemical reactivity and biological activity. The presence of the imidazole ring can influence the compound’s binding affinity to biological targets and its overall stability.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-10(6-8-1)5-7-3-9-4-7;;/h1-2,6-7,9H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPSXLNMDRUXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

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